molecular formula C21H17N5O2S2 B4518100 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4518100
M. Wt: 435.5 g/mol
InChI Key: GZTMURNUPNWYLR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-(methylsulfanyl)phenyl group. The acetamide moiety is linked to a thiazole ring in a Z-configuration, which is further substituted with a pyridin-2-yl group at position 2.

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-29-15-7-5-14(6-8-15)16-9-10-20(28)26(25-16)12-19(27)24-21-23-18(13-30-21)17-4-2-3-11-22-17/h2-11,13H,12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMURNUPNWYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinone core, followed by the introduction of the thiazole and pyridine rings. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Similar compounds have been used in drug development for various diseases, including infections and cancer.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and unique aspects of the target compound with structurally analogous molecules:

Compound Name Molecular Formula Key Structural Differences Reported Biological Activities Unique Features References
Target Compound :
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
C₂₄H₂₀N₆O₂S₂ Thiazol-2-ylidene with pyridin-2-yl substituent; Z-configuration Not yet fully characterized (theoretical: kinase inhibition, anticancer) Combines pyridazinone, thiazole, and pyridine; methylsulfanyl enhances lipophilicity
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide C₁₉H₁₈N₄O₃S Methoxypyridine substituent instead of thiazole-pyridine Antioxidant, antimicrobial Methoxy group may improve solubility
N-cyclohexyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide C₁₉H₂₃N₃O₂S Cyclohexyl group replaces thiazole-pyridine Anticancer (in vitro) Cyclohexyl enhances steric bulk; may reduce membrane permeability
N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin}acetamide C₂₀H₂₀N₄O₃S Acetylphenyl substituent Anti-inflammatory, enzyme inhibition Acetyl group facilitates hydrogen bonding
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide C₂₃H₂₀N₆O₃S₂ Benzothiazole core replaces thiazole Anticancer (cell line studies) Benzothiazole’s planar structure may enhance DNA intercalation
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide C₂₀H₁₉ClN₄O₂S Chlorophenyl and ethyl-methyl thiazole substituents Antimicrobial, anticancer (preclinical) Chlorine atom increases electrophilicity

Key Observations:

Structural Variations :

  • Substituents on the Acetamide Nitrogen : The target compound’s thiazole-pyridine moiety distinguishes it from analogs with methoxypyridine (), cyclohexyl (), or acetylphenyl () groups. These substitutions influence solubility, steric effects, and binding interactions .
  • Heterocyclic Core : Replacement of the thiazole ring with benzothiazole () or triazole () alters electronic properties and bioactivity profiles.

Biological Activity Trends: Anticancer Potential: Compounds with pyridazine-thiazole hybrids (e.g., ) show promise in cell line studies, likely due to kinase inhibition or DNA intercalation. Antimicrobial and Anti-inflammatory Effects: Acetylphenyl () and methoxypyridine () derivatives exhibit broader activity, suggesting substituent-driven versatility.

Pharmacokinetic Considerations :

  • The methylsulfanyl group in the target compound may improve blood-brain barrier penetration compared to polar groups like methoxy or acetyl .
  • The Z-configuration of the thiazole ring could enforce a planar geometry, optimizing target binding .

Research Findings and Implications

  • Synthetic Challenges : Multi-step syntheses are required for such complex heterocycles, often involving Suzuki couplings or condensation reactions (). Yield optimization remains critical for scalability .
  • Mechanistic Insights : Molecular docking studies () predict strong binding to kinase ATP pockets, but experimental validation is needed.
  • Therapeutic Gaps : Unlike chlorophenyl or benzothiazole analogs (), the target compound’s pyridin-2-yl-thiazole motif may offer selectivity for tyrosine kinases over off-target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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